Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
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Overview
Description
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride: is a synthetic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride typically involves the reaction of benzyl chloroformate with 6-azaspiro[2.5]octane-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 0°C to room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is stored under inert conditions at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Benzyl 6-azaspiro[2.5]octane-1-ylcarbamate
- tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
Comparison: Compared to similar compounds, Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
benzyl N-(6-azaspiro[2.5]octan-2-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15;/h1-5,13,16H,6-11H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKPNJXYJKJEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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